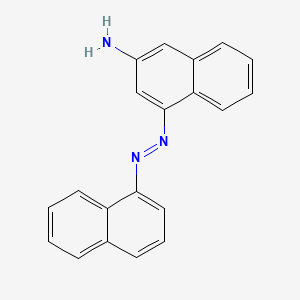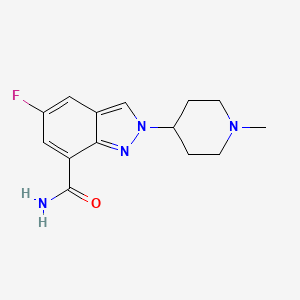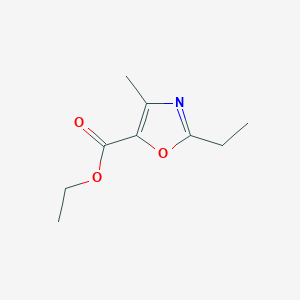
(2-methyl-1-pentyl-1H-indol-3-yl)(4-propylnaphthalen-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-methyl-1-pentyl-1H-indol-3-yl)(4-propylnaphthalen-1-yl)methanone is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their wide range of biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-1-pentyl-1H-indol-3-yl)(4-propylnaphthalen-1-yl)methanone typically involves the reaction of 2-methyl-1-pentylindole with 4-propylnaphthalene-1-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as methanesulfonic acid (MsOH) and under reflux conditions in a solvent like methanol (MeOH) . The resulting product is then purified through various chromatographic techniques to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(2-methyl-1-pentyl-1H-indol-3-yl)(4-propylnaphthalen-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like ether or ethanol.
Substitution: Halogenating agents, nucleophiles, in polar or non-polar solvents depending on the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(2-methyl-1-pentyl-1H-indol-3-yl)(4-propylnaphthalen-1-yl)methanone has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of (2-methyl-1-pentyl-1H-indol-3-yl)(4-propylnaphthalen-1-yl)methanone involves its interaction with specific molecular targets and pathways in biological systems. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The compound may also interfere with cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-pentylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone: Another indole derivative with similar structural features but different biological activities.
(4-benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-yl] ethanone: A compound with a benzimidazole bridge and indole scaffold, showing different chemical properties and applications.
Uniqueness
(2-methyl-1-pentyl-1H-indol-3-yl)(4-propylnaphthalen-1-yl)methanone is unique due to its specific combination of an indole moiety and a naphthalene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .
Eigenschaften
Molekularformel |
C28H31NO |
|---|---|
Molekulargewicht |
397.6 g/mol |
IUPAC-Name |
(2-methyl-1-pentylindol-3-yl)-(4-propylnaphthalen-1-yl)methanone |
InChI |
InChI=1S/C28H31NO/c1-4-6-11-19-29-20(3)27(25-15-9-10-16-26(25)29)28(30)24-18-17-21(12-5-2)22-13-7-8-14-23(22)24/h7-10,13-18H,4-6,11-12,19H2,1-3H3 |
InChI-Schlüssel |
MRZUOBIFOHQHRD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)CCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



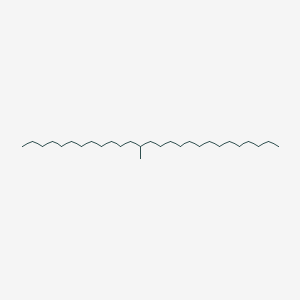
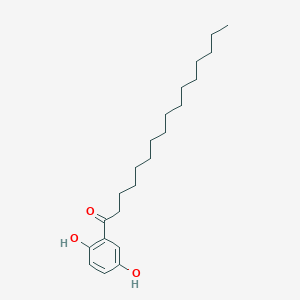
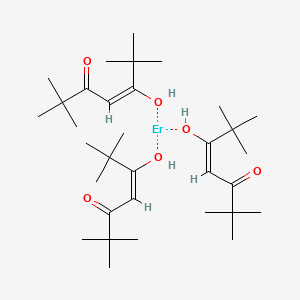
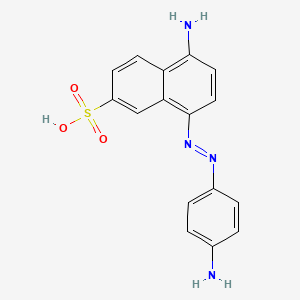

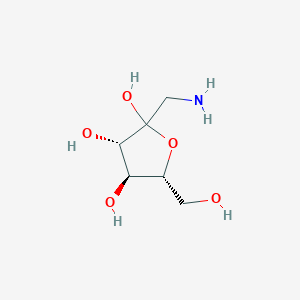
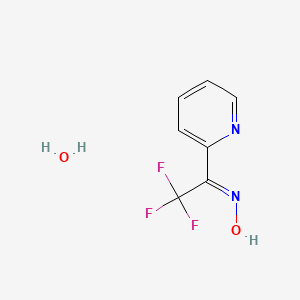

![2-Bromo-5-oxobicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13785777.png)
